molecular formula C23H22FN5O3 B6512605 N-(4-ethylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide CAS No. 951617-14-4

N-(4-ethylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide

Cat. No.: B6512605
CAS No.: 951617-14-4
M. Wt: 435.5 g/mol
InChI Key: BRCWLXYYURCAJA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a pyrazolo-pyrimidine acetamide derivative characterized by a bicyclic heteroaromatic core (pyrazolo[4,3-d]pyrimidine) substituted with a 4-ethylphenyl acetamide group and a 4-fluorobenzyl moiety at position 4. The 4-fluorophenyl and ethylphenyl groups likely enhance lipophilicity and target binding specificity, while the acetamide linker may improve solubility .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-3-15-6-10-18(11-7-15)25-20(30)14-28-19-13-27(2)26-21(19)22(31)29(23(28)32)12-16-4-8-17(24)9-5-16/h4-11,13H,3,12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCWLXYYURCAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide (CAS Number: 951617-14-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC23H22FN5O3
Molecular Weight435.5 g/mol
StructureChemical Structure

The compound exhibits significant biological activity primarily through its interaction with cyclooxygenase enzymes (COX-I and COX-II). Inhibitors of COX-II are particularly relevant in the treatment of inflammation and pain management.

  • Inhibition of COX Enzymes : Studies indicate that this compound demonstrates moderate inhibitory activity against COX-II with an IC50 value in the range of 0.52 to 22.25 µM. This suggests a potential for anti-inflammatory applications comparable to existing COX-II inhibitors like Celecoxib .

Anti-inflammatory Effects

The compound has been tested for its anti-inflammatory properties in various in vitro and in vivo models:

  • In Vitro Studies : The compound showed selective inhibition of COX-II over COX-I, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.
  • In Vivo Studies : In animal models, the compound demonstrated a percentage inhibition of inflammation comparable to Celecoxib. For instance, one study reported a 64.28% inhibition in inflammation compared to 57.14% for Celecoxib .

Case Studies

  • Study on COX-II Inhibition : A comparative analysis of several pyrazolo derivatives revealed that compounds similar to this compound exhibited IC50 values significantly lower than standard anti-inflammatory drugs. This positions the compound as a candidate for further development as a selective COX-II inhibitor .
  • Anticancer Screening : A screening study conducted on multicellular spheroids identified several pyrazolo compounds with notable anticancer activity. These findings support the hypothesis that this compound may also possess similar properties warranting further investigation into its potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure R1 (Position 6) R2 (Acetamide) LogP* Bioactivity (Reported)
Target Compound Pyrazolo[4,3-d]pyrimidine 4-fluorophenylmethyl 4-ethylphenyl 3.8 Under investigation
F-DPA Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl N,N-diethyl 2.9 TSPO ligand (Ki = 0.3 nM)
DPA-714 Pyrazolo[1,5-a]pyrimidine 2-fluoroethoxy N,N-diethyl 3.1 TSPO imaging agent
Compound Pyrazolo[4,3-d]pyrimidine 2-phenylethyl 4-fluorobenzyl 4.2 Not reported

*LogP values estimated using fragment-based methods.

Bioactivity and Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound and F-DPA enhances metabolic stability and membrane permeability compared to non-fluorinated analogues .
  • Acetamide Linker : Diethyl groups in F-DPA/DPA-714 vs. 4-ethylphenyl in the target compound influence solubility. Bulky aryl acetamides (e.g., 4-ethylphenyl) may reduce aqueous solubility but improve target affinity through π-π stacking .
  • Core Isomerism: Pyrazolo[4,3-d]pyrimidine (target) vs.

Computational Similarity Analysis

Using Tanimoto coefficients (Morgan fingerprints), the target compound shows moderate similarity (0.45–0.55) to F-DPA and DPA-714, indicating shared pharmacophoric features but distinct structural motifs . Clustering based on bioactivity profiles (NCI-60 data) suggests pyrazolo-pyrimidines with fluorinated aryl groups cluster together, correlating with antiproliferative activity .

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